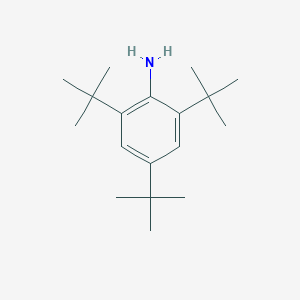

2,4,6-Tri-tert-butylaniline

Descripción

Significance of Steric Hindrance in Chemical Systems

Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups within a molecule impedes or slows down chemical reactions. wikipedia.orgfiveable.me This non-bonding interaction arises from the repulsive forces between overlapping electron clouds when atoms are forced into close proximity. wikipedia.org The size, shape, and orientation of substituent groups are key factors influencing the degree of steric hindrance. scribd.com

The consequences of steric hindrance are profound and multifaceted in chemistry:

Reactivity and Reaction Rates: It can dramatically decrease reaction rates by physically blocking the approach of a reactant to the reaction site. fiveable.mecollegedunia.com This effect is fundamental in controlling reaction selectivity, often exploited to favor a desired reaction pathway over unwanted side-reactions. wikipedia.org

Molecular Stability: Steric strain can influence the stability of a molecule. In some cases, bulky groups can stabilize a molecular core by preventing decomposition pathways that would require the groups to move closer together. wikipedia.org

Conformation and Shape: Steric interactions play a crucial role in determining the three-dimensional shape (conformation) of molecules by affecting torsional bond angles. wikipedia.org

Biochemical and Pharmacological Relevance: In biological systems, steric effects are critical for processes like enzyme-substrate interactions, where the catalytic site of an enzyme is often buried within a large protein structure. wikipedia.org In pharmacology, the shape and steric profile of a drug molecule determine how it interacts with its biological target. wikipedia.org

Historical Context of Bulky Amine Synthesis and Study

The synthesis of amines is a cornerstone of organic chemistry, with methods like the alkylation of ammonia (B1221849), reductive amination, and the reduction of nitro compounds being widely used. fiveable.mechemistryviews.org However, the introduction of bulky substituents, particularly on aromatic rings, presents unique synthetic challenges and opportunities. The development of methods to create sterically hindered amines was driven by the need to study the influence of steric bulk on reaction mechanisms and to create highly stable molecules. cdnsciencepub.com

The synthesis of 2,4,6-Tri-tert-butylaniline is a classic example of preparing a sterically encumbered amine. A common route involves the reduction of 2,4,6-tri-t-butylnitrobenzene. cdnsciencepub.com This precursor is typically synthesized by the nitration of 1,3,5-tri-tert-butylbenzene. cdnsciencepub.com Another approach involves the bromination of 1,3,5-tri-t-butylbenzene, followed by a Sandmeyer reaction on the resulting 2,4,6-tri-t-butylaniline. cdnsciencepub.com More modern techniques, such as the Buchwald-Hartwig amination, have further expanded the toolkit for synthesizing complex and sterically demanding aryl amines, although classical methods remain relevant for specific targets like this compound. wikipedia.org The study of such bulky amines has provided invaluable insights into how extreme steric crowding can fundamentally alter the expected reactivity of functional groups. researchgate.net

Overview of Unique Reactivity Profile of this compound

The three tert-butyl groups in this compound dominate its reactivity, creating a sterically shielded environment around the nitrogen atom and the aromatic ring. This leads to several distinctive chemical behaviors.

Oxidation and Radical Cation Formation: One of the most studied aspects of this compound is its behavior upon oxidation. While many anilines undergo complex polymerization or coupling reactions when oxidized, the steric shielding in this compound allows for the formation of a remarkably persistent radical cation upon one-electron oxidation. researchgate.net The bulky substituents prevent the typical follow-up reactions, such as dimerization, that would consume the radical cation. researchgate.net The stability of this radical cation has made it a subject of significant interest for spectroscopic and theoretical studies, although the precise nature and structure of the isolated species have been a topic of scientific debate. researchgate.netnih.gov Oxidation with stronger reagents like lead tetraacetate can lead to products such as 4-acetoxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene and 2-acetamido-3,5-di-t-butylphenol. oup.com

Alkylation and Anilide Anion Reactivity: The steric hindrance also profoundly influences the reactivity of the corresponding anilide anion. The reaction of the 2,4,6-tri-tert-butylanilide anion with electrophiles shows a strong dependence on the electrophile's reactivity. researchgate.net For instance, reaction with a highly reactive electrophile like methyl iodide results in N-alkylation to form the N-methyl anilide. researchgate.net In contrast, reaction with a less reactive electrophile such as benzyl (B1604629) bromide in DMF leads selectively to the O-alkylation product, O-benzyl imidate. researchgate.net This switch in reactivity highlights how the steric environment can dictate the kinetic versus thermodynamic reaction pathway.

Table 2: Reactivity of this compound vs. Aniline (B41778)

| Reaction | Reagent | Aniline Product | This compound Product | Key Difference |

|---|---|---|---|---|

| Oxidation | Mild Oxidizing Agent | Polymeric materials/complex mixtures | Stable radical cation researchgate.net | Steric bulk prevents polymerization. |

| Alkylation (of anion) | Benzyl Bromide | N-Benzylaniline | O-Benzyl imidate researchgate.net | Steric hindrance favors O-alkylation over N-alkylation. |

| Reaction with Genipin | Genipin | Blue/Green Dye | No reaction chemrxiv.org | Extreme steric hindrance prevents the reaction from occurring. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tritert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJGDSCBQPJPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242118 | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-38-6 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tri-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2,4,6 Tri Tert Butylaniline and Its Derivatives

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile route for forming C-N bonds. researchgate.netorganic-chemistry.org This methodology is especially valuable for the synthesis of sterically hindered anilines that are difficult to prepare using traditional methods. nih.govacs.org The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

The synthesis of highly congested diarylamines, including those with multiple ortho-substituents, has been achieved with high efficiency. thieme-connect.com For instance, new phosphine (B1218219) ligands derived from 2-(9H-carbazol-9-yl)phenyl have been developed that facilitate the coupling of sterically demanding partners. thieme-connect.com In a notable example, the reaction between the highly hindered 2,6-diisopropylaniline (B50358) and 2-chloro-1,3,5-triisopropylbenzene proceeded with a 96% isolated yield, demonstrating the power of this approach for creating tetra-ortho-substituted diarylamines. thieme-connect.com This highlights the potential for synthesizing derivatives of 2,4,6-tri-tert-butylaniline by coupling the corresponding aryl halide (e.g., 1-bromo-2,4,6-tri-tert-butylbenzene) with an amine source.

Table 2: Palladium-Catalyzed Synthesis of Sterically Hindered Amines

| Aryl Halide | Amine | Catalyst System (mol%) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ (0.03–1.0 mol%), Carbazolyl-phosphine ligand | — | Tetra-ortho-substituted diarylamine | 96% | thieme-connect.com |

| 2-Triflatotropone | 2,6-Diisopropylaniline | Pd₂(dba)₃, BINAP, NaO-t-Bu | Toluene, 80°C | 2-(2,6-Diisopropylanilino)tropone | Trace | acs.org |

Methylation of this compound to N-Methylated Derivatives

The N-methylation of this compound is significantly challenging due to the extreme steric hindrance around the nitrogen atom. Standard methylation procedures often fail or give very low yields. For example, a transition-metal-free methylation protocol using formaldehyde (B43269), which is effective for many anilines, does not work for this compound. researchgate.netchimia.ch Similarly, attempts to methylate it using alkyl methyl carbonates over zeolite catalysts were unsuccessful, as the bulky amine cannot access the catalyst's inner pores. unive.itacs.org

Specific conditions are required to achieve methylation. The reaction of 2,4,6-tri-tert-butyl-N-methylaniline with methyl iodide under high pressure (5000-5500 atm) at 100°C does not lead to the expected quaternary salt but instead results in de-tert-butylation, yielding 2,4-di-tert-butyl-N,N-dimethylanilinium iodide with a 70% yield. researchgate.net The reaction of the anilide anion of this compound (prepared with NaH) with methyl iodide in acetonitrile (B52724) successfully yields the N-methylated product. researchgate.net

Table 3: Methylation of this compound

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Tri-tert-butylanilide anion | Methyl iodide | Acetonitrile | N-Methyl-2,4,6-tri-tert-butylaniline | Major product | researchgate.net |

| 2,4,6-Tri-tert-butyl-N-methylaniline | Methyl iodide | 5000-5500 atm, 100°C, 13-15 hr | 2,4-Di-tert-butyl-N,N-dimethylanilinium iodide | 70% | researchgate.net |

| This compound | Formaldehyde, Et₃N | 1,4-Dioxane, 140°C | No reaction | 0% | researchgate.netchimia.ch |

| This compound | Alkyl methyl carbonate | NaY faujasite catalyst, 160°C | No reaction | 0% | unive.itacs.org |

Synthesis of N,N-Dimethyl-2,4,6-tri-tert-butylaniline

A high-yield synthesis of N,N-dimethyl-2,4,6-tri-tert-butylaniline has been developed, circumventing the difficulties of direct dimethylation. researchgate.net The process starts with the parent aniline (B41778) and proceeds through an imine intermediate.

The synthetic sequence is as follows:

Imine Formation: this compound is reacted with formaldehyde to produce N-methylene-2,4,6-tri-tert-butylaniline.

N-Methylation: The resulting imine is then N-methylated to form an immonium salt.

Reduction: The immonium salt is subsequently reduced to afford the final product, N,N-dimethyl-2,4,6-tri-tert-butylaniline, in high yield. researchgate.net

This multi-step approach effectively bypasses the steric hindrance that prevents direct exhaustive methylation of the primary amine. researchgate.net

Preparation of 2,4,6-Tri-tert-butylphenyl Azide (B81097)

Aryl azides are valuable synthetic intermediates, and methods have been developed for their preparation from aryl amines, including sterically hindered ones. A facile and efficient method involves treating the aryl amine with tert-butyl nitrite (B80452) (t-BuONO) and moist sodium azide (NaN₃) in tert-butanol (B103910) (t-BuOH). organic-chemistry.org This procedure operates under neutral conditions, making it compatible with a wide range of functional groups. organic-chemistry.org The transformation of sterically hindered amines into their corresponding azides proceeds smoothly using this method. organic-chemistry.org While specific yield data for 2,4,6-tri-tert-butylphenyl azide is not provided in the reference, the method is noted as being successful for hindered substrates. organic-chemistry.org Aryl azides should be handled with care due to their potential to be explosive. organic-chemistry.org

Alternative routes to aryl azides include copper-catalyzed azidation of aryl halides. researchgate.net However, the conversion of the amine via diazotization remains a common and effective strategy. researchgate.nettandfonline.com

Table 4: General Method for Aryl Azide Synthesis from Aryl Amines

| Amine Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted Aryl Amines (including sterically hindered) | t-BuONO, moist NaN₃ | t-BuOH | Room Temperature | Corresponding Aryl Azide | Good to Excellent | organic-chemistry.org |

Synthesis of 2,4,6-Tri-tert-butylnitrosobenzene (B1359800)

The oxidation of this compound can lead to the corresponding nitroso derivative. Due to the significant steric protection from the ortho tert-butyl groups, 2,4,6-tri-tert-butylnitrosobenzene is a stable, emerald-green monomeric compound that does not dimerize, unlike less hindered nitrosobenzenes. nih.gov

A successful method for its synthesis involves the oxidation of this compound with two equivalents of peroxybenzoic acid (PBA) in dichloromethane. nih.govoup.com The product is stable enough to be purified by column chromatography. nih.gov Other oxidizing agents like lead tetraacetate (LTA) and benzoyl peroxide (BPO) have also been studied, but they can lead to a mixture of products, including rearranged cyclohexadiene derivatives and azobenzenes, in addition to the nitroso compound. oup.comresearchgate.net Deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene with triethyl phosphite (B83602) yields mainly a cyclized product, 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole (80% yield), along with a small amount of the parent aniline. researchgate.netcdnsciencepub.com

Table 5: Oxidation of this compound

| Oxidizing Agent | Solvent | Products | Reference |

|---|---|---|---|

| Peroxybenzoic acid (PBA) | Dichloromethane | 2,4,6-Tri-tert-butylnitrosobenzene, 2-Benzamido-3,5-di-t-butylphenol | nih.govoup.com |

| Lead tetraacetate (LTA) | — | 4-Acetoxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2-Acetamido-3,5-di-t-butylphenol, 2-Acetylimino-3,5-di-t-butyl-3,5-cyclohexadienone | oup.com |

| Benzoyl peroxide (BPO) | — | 2,4,6-Tri-tert-butylnitrosobenzene, 2-Benzamido-3,5-di-t-butylphenol, 4-Benzoyloxy-1-imino-2,4,6-tri-t-butyl-2,5-cyclohexadiene, 2,2′,4,4′,6,6′-Hexa-t-butylazobenzene | oup.com |

Formation of 2,4,6-Tri-tert-butylbenzenaminium Iodide

The formation of quaternary ammonium (B1175870) salts from this compound derivatives is complicated by the steric hindrance. Direct quaternization of N,N-dimethyl-2,4,6-tri-tert-butylaniline is challenging. As noted previously, reacting the N-methyl derivative, 2,4,6-tri-tert-butyl-N-methylaniline, with methyl iodide under high pressure and heat does not yield the expected quaternary N,N-dimethylanilinium salt of the intact tri-tert-butyl-substituted ring. researchgate.net Instead, the reaction proceeds via a de-tert-butylation mechanism, removing one of the bulky groups to form 2,4-di-tert-butyl-N,N-dimethylanilinium iodide. researchgate.net This indicates that the steric strain in the transition state leading to the quaternary salt is so high that an alternative pathway involving the cleavage of a carbon-carbon bond becomes favorable.

Derivatization to Schiff Bases and Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of primary amines with aldehydes or ketones. researchgate.net In the case of this compound, its reaction with various substituted salicylaldehydes yields sterically hindered salicylaldimine ligands. dergipark.org.tr

A study detailed the synthesis of three new sterically hindered salicylaldimine ligands by reacting this compound with 3,5-di-tert-butyl-2-hydroxybenzaldehyde, 3-tert-butyl-2-hydroxybenzaldehyde, and 5-tert-butyl-2-hydroxybenzaldehyde. dergipark.org.trdergipark.org.tr These reactions are typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the Schiff base. The resulting ligands can then be used to form metal complexes. For instance, the reaction of these newly synthesized salicylaldimine ligands with a Cu(II) salt led to the formation of two distinct Cu(II) complexes. dergipark.org.trdergipark.org.tr The structures of these ligands and metal complexes were confirmed using various analytical techniques, including melting point, UV-Vis, FT-IR, elemental analysis, magnetic susceptibility, and NMR spectroscopy. dergipark.org.trdergipark.org.tr

The steric bulk provided by the this compound moiety is instrumental in stabilizing the resulting metal complexes. These complexes are subjects of interest for their potential applications in catalysis and material science. google.com For example, cobalt Schiff base complexes have been shown to catalyze the oxidation of anilines. acs.org The reaction of N-methylene-2,4,6-tri-tert-butylaniline with an N-methylation agent produces an immonium salt, which can then be reduced to form N,N-dimethyl-2,4,6-tri-tert-butylaniline. researchgate.net

Below is a table summarizing the synthesis of Schiff bases from this compound and their subsequent metal complexes:

| Aldehyde Reactant | Resulting Ligand | Metal Ion | Resulting Complex | Reference |

| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Sterically hindered salicylaldimine | Cu(II) | Cu(II) complex | dergipark.org.trdergipark.org.tr |

| 3-tert-butyl-2-hydroxybenzaldehyde | Sterically hindered salicylaldimine | Cu(II) | Cu(II) complex | dergipark.org.trdergipark.org.tr |

| 5-tert-butyl-2-hydroxybenzaldehyde | Sterically hindered salicylaldimine | N/A | Not specified | dergipark.org.trdergipark.org.tr |

| Formaldehyde | N-methylene-2,4,6-tri-tert-butylaniline | N/A | Not specified | researchgate.net |

Advanced Synthetic Considerations for Industrial Production and Yield Optimization

The industrial-scale synthesis of anilines, including hindered anilines like this compound, requires careful consideration of factors such as cost-effectiveness, reaction efficiency, and product purity. While specific industrial processes for this compound are not extensively detailed in the provided search results, general principles for the synthesis of substituted anilines can be applied.

One common industrial method for producing substituted anilines is the alkylation of aniline. For instance, the synthesis of o-tert-butylaniline can be achieved through the alkylation of aniline with methyl tert-butyl ether using a phosphotungstic acid/HZSM-5 catalyst in a high-pressure reactor, which can significantly improve the selectivity towards the desired product. google.com Another approach involves the Friedel-Crafts alkylation of aniline with tert-butyl chloride, though this can lead to a mixture of products requiring rigorous purification.

Yield optimization is a critical aspect of industrial synthesis. For the synthesis of o-tert-butylaniline, a novel method has been developed that reports a yield of over 70%. google.com This process involves a multi-step synthesis that includes a substitution reaction using inorganic bases like sodium hydroxide (B78521) or potassium hydroxide, which simplifies the workup process, followed by an acylation and subsequent reaction with ammonia (B1221849) water under milder conditions than traditional methods. google.com

For highly substituted anilines, a three-step, high-yield process has been developed. rsc.org This method starts with dimethyl-2-aminoisophthalate, which is reacted with arylmagnesium bromides. The resulting hydroxy-derivatives are then etherified, and a subsequent non-catalyzed C-C coupling with Grignard reagents produces the highly substituted aniline products in high yields (around 90%). rsc.org This approach allows for the synthesis of anilines with even greater steric bulk than this compound. rsc.org

The table below outlines key considerations for the industrial production and yield optimization of substituted anilines, which are relevant to the synthesis of this compound.

| Synthetic Step/Consideration | Reagents/Catalysts | Conditions | Reported Yield/Selectivity | Reference |

| Alkylation of Aniline | Methyl tert-butyl ether, Phosphotungstic acid/HZSM-5 | High-pressure reactor | Improved selectivity for o-tert-butylaniline | google.com |

| Friedel-Crafts Alkylation | tert-Butyl chloride | Reflux in toluene | 65-75% selectivity for 2,6-di-tert-butylaniline | |

| Multi-step Synthesis of o-tert-butylaniline | NaOH or KOH, Acyl chloride, Ammonia water | Mild conditions | >70% | google.com |

| Synthesis of Highly Substituted Anilines | Arylmagnesium bromides, Triethyl orthoformate | Multi-step | ~90% | rsc.org |

Theoretical and Computational Studies of 2,4,6 Tri Tert Butylaniline

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic structure of sterically hindered molecules like 2,4,6-tri-tert-butylaniline. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are utilized to predict the optimized geometry of the molecule, including key bond lengths and angles. These calculations can reveal the extent of structural distortion induced by the bulky tert-butyl groups.

For instance, in sterically crowded aromatic systems, DFT calculations can predict the elongation of certain bonds and the widening of bond angles to relieve steric strain. In this compound, the C-C bonds of the aromatic ring adjacent to the tert-butyl groups are expected to be slightly longer than a standard benzene (B151609) C-C bond, and the C-C-C angles involving the substituted ring carbons are predicted to be distorted from the ideal 120° of a regular hexagon.

Furthermore, DFT is instrumental in predicting the reactivity of this compound. By calculating the distribution of electron density, one can identify the most electron-rich and electron-poor regions of the molecule, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For example, in a study of the similarly crowded 6,8-di-tert-butyl-3H-phenoxazin-3-one, the distribution of electronic density was shown to be the driving factor for nucleophilic attack at the most electrophilic carbon center in the absence of an acidic catalyst. nih.gov A similar approach can be applied to this compound to predict its reactivity with various reagents. The calculated electrostatic potential map would highlight the nucleophilic character of the amino group and the influence of the bulky alkyl groups on the accessibility of the aromatic ring.

Table 1: Predicted Reactivity Parameters from DFT Calculations (Note: The following is a representative table of parameters that would be obtained from a DFT calculation. Specific values for this compound would require a dedicated computational study.)

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | Relatively high, indicating susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | Relatively high, suggesting low reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Large, suggesting high kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Negative charge concentrated on the nitrogen atom, positive charges on the hydrogen atoms of the amino group. |

Molecular Orbital (MO) Analysis

Molecular Orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of this compound by examining the energies and spatial distributions of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The characteristics of these orbitals are crucial in determining the molecule's behavior in chemical reactions.

In a typical aniline (B41778) molecule, the HOMO is a π-type orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making the molecule susceptible to electrophilic attack. For this compound, the electron-donating nature of the three tert-butyl groups via hyperconjugation is expected to raise the energy of the HOMO, making the molecule more easily oxidized compared to unsubstituted aniline. The spatial distribution of the HOMO would likely show significant density on the nitrogen atom and the aromatic ring, confirming these as the primary sites for electrophilic interaction.

Conversely, the LUMO is typically a π*-antibonding orbital of the aromatic ring. The presence of the electron-donating tert-butyl groups would also be expected to raise the energy of the LUMO, making the molecule a poor electron acceptor and thus less reactive towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity. Computational studies on substituted anilines, such as 2-methoxy-4-nitroaniline, have shown how different functional groups modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity. scispace.com For this compound, a significant HOMO-LUMO gap is anticipated, consistent with its observed chemical stability.

| Molecule | Substituent Effects | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Aniline | Reference | -5.1 | 0.3 | 5.4 |

| 4-Nitroaniline | Electron-withdrawing | -5.8 | -1.2 | 4.6 |

| 2,4,6-Trimethylaniline | Electron-donating | -4.8 | 0.5 | 5.3 |

| This compound (Expected) | Strongly electron-donating | Higher than aniline | Higher than aniline | Large |

Conformational Analysis and Steric Strain Investigations

The profound steric hindrance in this compound makes conformational analysis a critical aspect of its theoretical study. The bulky tert-butyl groups at the ortho positions impose significant geometric constraints, influencing the orientation of the amino group and the tert-butyl groups themselves. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for interconversion between them.

A key conformational feature is the rotation around the C(aromatic)-N single bond. In less hindered anilines, this rotation is relatively free. However, in this compound, the steric clash between the amino group's hydrogen atoms and the ortho-tert-butyl groups leads to a significant rotational barrier. A computational study on the protonated form of N,N-dimethyl-2,4,6-tri-tert-butylaniline revealed a rotational barrier of 63.6 kJ/mol around the C(ar)-N bond. iaea.org While this is for a related derivative, it underscores the substantial steric impediment to rotation in this system.

The rotation of the tert-butyl groups themselves is also a subject of conformational analysis. To minimize steric strain, these groups will adopt specific rotational conformations. DFT calculations can quantify the steric strain energy by comparing the energy of the optimized, sterically hindered geometry with that of a hypothetical, strain-free reference molecule. This strain energy is a direct measure of the destabilization resulting from the close proximity of the bulky substituents.

Spin Density Distribution in Derived Radical Species

The oxidation of this compound can lead to the formation of the corresponding anilino radical. The distribution of the unpaired electron in this radical species is of significant interest and can be investigated theoretically through spin density calculations, often in conjunction with experimental Electron Paramagnetic Resonance (EPR) spectroscopy.

DFT calculations are a common method for predicting the spin density distribution in radicals. These calculations can determine the amount of unpaired electron spin residing on each atom. In the 2,4,6-tri-tert-butylanilino radical, the spin density is expected to be primarily localized on the nitrogen atom and delocalized into the π-system of the aromatic ring. The ortho and para positions of the ring are anticipated to bear a significant portion of the spin density.

However, the bulky tert-butyl groups are known to have a significant impact on the spin density distribution. It has been noted for the 2,4,6-tri-tert-butylanilino radical that the variation in hyperfine splitting constants is small due to the steric hindrance of the tert-butyl groups. rsc.org This suggests that the steric crowding may influence the planarity of the molecule and thus the extent of delocalization of the unpaired electron.

A computational study on the closely related 2,4,6-tri-tert-butylphenoxyl radical provides valuable insights. In this radical, the majority of the spin density is localized on the oxygen atom and delocalized onto the aromatic ring, particularly at the ortho and para positions. The calculated Mulliken spin densities can be correlated with experimentally determined hyperfine coupling constants.

Table 3: Calculated Mulliken Spin Densities for 2,4,6-Tri-tert-butylphenoxyl Radical (An Aniline Radical Analogue) (Data adapted from a computational study on the analogous phenoxyl radical and serves as a model for the expected spin distribution in the anilino radical.)

| Atom | Calculated Spin Density |

|---|---|

| Oxygen (analogous to Nitrogen in anilino radical) | +0.45 |

| C1 (carbon attached to oxygen) | -0.12 |

| C2, C6 (ortho carbons) | +0.25 |

| C3, C5 (meta carbons) | -0.08 |

| C4 (para carbon) | +0.30 |

Modeling of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. sigmaaldrich.com This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface can be color-coded to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

For the 2,4,6-tri-tert-butylanilinium salt, the crystal packing would be dominated by a combination of ionic interactions between the anilinium cation and the hexafluoroantimonate anion, as well as weaker non-covalent interactions. These weaker interactions would include N-H···F hydrogen bonds between the anilinium N-H groups and the fluorine atoms of the anion, and numerous van der Waals interactions, primarily C-H···H-C contacts involving the bulky tert-butyl groups.

Table 4: Common Intermolecular Interactions in Organic Crystals

| Interaction Type | Description | Expected Presence in 2,4,6-Tri-tert-butylanilinium Salt Crystal |

|---|---|---|

| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | Primary interaction between the anilinium cation and the hexafluoroantimonate anion. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another electronegative atom. | Expected between the N-H protons of the anilinium cation and the F atoms of the anion. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Numerous contacts, especially H···H interactions due to the many tert-butyl groups. |

| C-H···π Interactions | A weak interaction between a C-H bond and a π-system. | Possible between the C-H bonds of the tert-butyl groups and the aromatic ring of neighboring cations. |

Reactivity and Mechanistic Investigations of 2,4,6 Tri Tert Butylaniline

Role as a Sterically Hindered Base and Ligand

The bulky tert-butyl groups at the ortho positions to the amino group create significant steric shielding. This steric hindrance makes 2,4,6-tri-tert-butylaniline an example of a sterically demanding aniline (B41778). scite.airsc.org This crowding dramatically reduces the basicity of the amino group. For instance, the thermodynamic dissociation constant (pKa*) for the protonated form of N,N-dimethyl-2,4,6-tri-tert-butylaniline was determined to be -1.42 in 50% ethanol, which is 5.6 pK units lower than that of N,N-dimethylaniline, highlighting the powerful base-weakening effect of the steric hindrance. researchgate.net

The steric bulk also limits its ability to act as a nucleophile in standard alkylation reactions, which often fail or require extreme conditions. scite.airesearchgate.net Despite this, the compound can serve as a ligand in coordination chemistry. For example, it has been used in attempts to synthesize novel 6π-anionic phosphorus-based complexes by reacting it with phosphorus pentaiodide, which resulted in the formation of 2,4,6-tri-tert-butylbenzenaminium iodide. researchgate.net It has also been employed in the synthesis of heterobimetallic imide complexes. semanticscholar.org The unique steric profile makes it a valuable tool for stabilizing reactive species; it is the only amine capable of stabilizing iminochlorophosphane (Ar–N=P–Cl) in its monomeric form, even in the solid state. rsc.org

Reactions Involving the Amino Group

Direct alkylation of the amino group in this compound is challenging due to the severe steric hindrance. scite.ai However, N-substitution can be achieved under specific conditions. N-methylation of 2,4,6-tri-tert-butyl-N-methylaniline with methyl iodide required high pressure (5000-5500 atm) and temperature (100°C), and notably resulted in the loss of a tert-butyl group to yield 2,4-di-tert-butyl-N,N-dimethylanilinium iodide. researchgate.net A more indirect route to N,N-dimethyl-2,4,6-tri-tert-butylaniline involves reaction with formaldehyde (B43269) to form an N-methylene intermediate, followed by methylation and reduction. researchgate.net

The reactivity of the corresponding anilide anion shows a strong dependence on the electrophile and solvent. Reaction of the sodium anilide of 2,4,6-tri-tert-butylanilide with methyl iodide in acetonitrile (B52724) predominantly yields the N-alkylation product, N-methyl-2,4,6-tri-tert-butylanilide. researchgate.netresearchgate.net

The anion of 2,4,6-tri-tert-butylanilide can exhibit ambident nucleophilicity, leading to either N- or O-alkylation. In contrast to the reaction with methyl iodide, treating the anilide anion with benzyl (B1604629) bromide in dimethylformamide (DMF) results in almost exclusive O-alkylation, forming the O-benzyl imidate. researchgate.netresearchgate.net This O-benzyl imidate is stable and can be used as a benzylation reagent for alcohols and carboxylic acids. researchgate.net

A unique mechanism involving O-allylation followed by a subsequent O,N-allylic rearrangement has been observed in the N-allylation of 2,4,6-tri-tert-butyl-NH-anilides using a π-allyl-palladium catalyst. researchgate.net This process allows for the stereoselective synthesis of separable amide rotamers. Furthermore, the E-rotamers of N-allylated anilides can be obtained with high selectivity through O-allylation and a subsequent Pd(II)-catalyzed Claisen rearrangement of the O-allyl imidate intermediate. researchgate.net

The outcome of alkylating the enolate of 2,4,6-tri-tert-butylacetanilide is dependent on the reactivity of the electrophile. Reactive electrophiles like allyl bromide favor the E-rotamer, while less reactive ones such as 1-bromopropane (B46711) favor the Z-rotamer. researchgate.net

Table 1: Alkylation Products of 2,4,6-Tri-tert-butylanilide Anion A summary of how reaction conditions affect the site of alkylation.

| Anilide Substrate | Electrophile | Solvent | Major Product Type | Resulting Compound | Reference(s) |

| 2,4,6-Tri-tert-butylanilide | Methyl Iodide | CH₃CN | N-Alkylation | N-Methyl-2,4,6-tri-tert-butylanilide | researchgate.net, researchgate.net |

| 2,4,6-Tri-tert-butylanilide | Benzyl Bromide | DMF | O-Alkylation | O-Benzyl-N-(2,4,6-tri-tert-butylphenyl)acetimidate | researchgate.net, researchgate.net |

| 2,4,6-Tri-tert-butyl-NH-anilides | Allyl Source (via Pd catalyst) | Toluene | O-Allylation then O,N-Rearrangement | N-Allyl-2,4,6-tri-tert-butylanilide (Z-rotamer) | researchgate.net |

| 2,4,6-Tri-tert-butylanilides | Allyl Source (O-allylation then Pd(II)) | Toluene | O-Allylation then Claisen Rearrangement | N-Allyl-2,4,6-tri-tert-butylanilide (E-rotamer) | researchgate.net |

The reaction of this compound with peroxy radicals involves the abstraction of the hydrogen atom from the amino group, a process confirmed by a significant deuterium (B1214612) isotope effect. cdnsciencepub.com The resulting anilino radical can undergo secondary reactions. cdnsciencepub.com Furthermore, 2,4,6-tri-tert-butylnitrosobenzene (B1359800), an oxidation product, is an effective spin-trapping agent. researchgate.net It is capable of trapping tertiary alkyl radicals at its oxygen atom to form stable N-alkoxyanilino radicals (Ar-N(O•)-R), which can be detected by ESR spectroscopy. researchgate.net An ESR study on the deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene also showed a persistent triplet signal attributed to an anilino radical of the type Ar-N-OR. cdnsciencepub.com

Laser flash photolysis (LFP) studies of 2,4,6-tri-tert-butylphenyl azide (B81097) have provided detailed insights into the behavior of the resulting nitrene intermediates. acs.orgacs.orgnih.govresearchgate.net LFP at 266 nm in a glassy matrix at 77 K initially produces the singlet nitrene, which then relaxes to the more persistent triplet nitrene. acs.orgacs.orgnih.gov

At ambient temperature in pentane, the singlet nitrene is too short-lived to be detected by nanosecond spectroscopy. acs.orgacs.org Instead, the first observable intermediate is a benzazirine, which absorbs at 285 nm and has a lifetime of 62 nanoseconds. acs.orgacs.orgacs.org This benzazirine's decay is controlled by its ring-opening to a didehydroazepine intermediate. acs.orgacs.org This behavior contrasts with less hindered aryl azides, highlighting the influence of the bulky tert-butyl groups on the reaction pathway of the nitrene intermediate. acs.org

Table 2: Transient Intermediates from Photolysis of 2,4,6-Tri-tert-butylphenyl Azide A summary of intermediates detected under different conditions.

| Condition | Intermediate | Detection Method | Key Observation | Reference(s) |

| 77 K, glassy 3-methylpentane | Singlet Nitrene | LFP (UV-Vis) | Transient absorption, relaxes to triplet | acs.org, acs.org, nih.gov |

| 77 K, glassy 3-methylpentane | Triplet Nitrene | LFP (UV-Vis) | Persistent at 77 K | acs.org, acs.org, nih.gov |

| Ambient Temp, pentane | Benzazirine | LFP (UV-Vis) | Absorbs at 285 nm, lifetime of 62 ns | acs.org, acs.org, acs.org |

| Ambient Temp, pentane | Didehydroazepine | LFP (UV-Vis) | Growth observed at 350 nm, product of benzazirine ring-opening | acs.org |

Reactions Involving Aromatic Ring and Tert-Butyl Groups

Reactions on the aromatic ring of this compound are severely restricted by steric hindrance. However, reactions involving radical species can lead to transformations of the tert-butyl groups. The dediazoniation of this compound with butyl nitrite (B80452) generates the 2,4,6-tri-tert-butylphenyl radical. researchgate.netcdnsciencepub.com This radical can undergo a novel rearrangement of an ortho-tert-butyl group, leading to products such as 3-(3,5-di-tert-butylphenyl)-2-methylpropene. researchgate.net

Similarly, the photolysis of 2,4,6-tri-tert-butylnitrosobenzene, which proceeds via the formation of the 2,4,6-tri-tert-butylphenyl radical, also yields products resulting from the rearrangement of an ortho-tert-butyl group. cdnsciencepub.com A key intermediate is a neophyl-type radical formed after a hydrogen atom rearranges from an ortho-tert-butyl group to the ring. cdnsciencepub.comcdnsciencepub.com

Deoxygenation of the related 2,4,6-tri-tert-butylnitrosobenzene with triethylphosphite does not primarily yield the aniline but instead leads to intramolecular cyclization. The major product (80% yield) is 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole, formed via insertion of a nitrenoid intermediate into a C-H bond of an ortho-tert-butyl group's methyl substituent. cdnsciencepub.comresearchgate.net A minor product from this reaction is 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline, another example of a side-chain rearrangement. cdnsciencepub.com

Electrophilic Aromatic Substitution with Bulky Substituents

The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly governed by the steric hindrance imposed by the three tert-butyl groups. These bulky substituents effectively shield the aromatic ring and the amino group, dictating the regioselectivity of incoming electrophiles.

The tert-butyl groups are electron-donating, which would typically activate the aromatic ring towards electrophilic attack. However, the immense steric bulk at the ortho- and para-positions overrides these electronic effects. Consequently, direct substitution on the aromatic ring is often challenging. When reactions do occur, they may proceed at the less hindered meta-positions, or more commonly, involve the nitrogen atom or lead to rearrangement or dealkylation reactions.

For instance, studies on related bulky anilines, such as 2,6-di-tert-butylaniline, show that the tert-butyl groups direct electrophilic substitution to the para-position due to steric blocking of the ortho sites. This highlights the dominant role of steric hindrance in determining the outcome of EAS reactions for anilines with bulky substituents. In the case of this compound, where both ortho and the para positions are occupied, direct aromatic substitution becomes even more improbable.

Research has shown that reactions often occur at the amino group. For example, reaction with formaldehyde yields N-methylene-2,4,6-tri-tert-butylaniline. researchgate.net Subsequent N-methylation can then occur, leading to an immonium salt which can be further reduced. researchgate.net This demonstrates a common reactivity pattern where the nucleophilic nitrogen atom is the primary site of reaction, bypassing the sterically encumbered aromatic ring.

De-tert-butylation Mechanisms

Under certain reaction conditions, particularly with strong acids or upon treatment with specific reagents, this compound can undergo de-tert-butylation, where one or more of the tert-butyl groups are cleaved from the aromatic ring.

One documented instance of de-tert-butylation involves the reaction of 2,4,6-tri-tert-butyl-N-methylaniline with methyl iodide under high pressure (5000-5500 atm) and elevated temperature (100°C). researchgate.net This reaction resulted in the formation of 2,4-di-tert-butyl-N,N-dimethylanilinium iodide and isobutylene, indicating the loss of a tert-butyl group from one of the ortho positions. A similar reaction with ethyl iodide yielded 2,4-di-t-butyl-N,N-diethylanilinium iodide. researchgate.net The proposed mechanism for this de-tert-butylation involves the formation of a carbocation from the tert-butyl group, which is then eliminated as isobutylene. researchgate.net

Acid-catalyzed reactions of related 2,4,6-tri-tert-butyl substituted benzyl alcohols and chlorides also show facile de-tert-butylation and subsequent cyclization to form indane derivatives. researchgate.net This suggests that the formation of a benzylic cation intermediate can promote the elimination of a tert-butyl group.

Furthermore, the deoxygenation of 2,4,6-tri-tert-butylnitrosobenzene, a derivative of this compound, with triethylphosphite yields a rearranged product, 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline, alongside the expected this compound. cdnsciencepub.com This indicates that reaction pathways involving radical intermediates can also lead to the loss and rearrangement of the bulky substituents. researchgate.netcdnsciencepub.com

The table below summarizes key findings related to the de-tert-butylation of this compound derivatives.

| Starting Material | Reagents and Conditions | Major Products | Reference |

| 2,4,6-tri-t-butyl-N-methylaniline | Methyl iodide, 5000-5500 atm, 100°C | 2,4-di-t-butyl-N,N-dimethylanilinium iodide, Isobutylene | researchgate.net |

| 2,4,6-tri-t-butyl-N-methylaniline | Ethyl iodide, 5000-5500 atm, 100°C | 2,4-di-t-butyl-N,N-diethylanilinium iodide, Isobutylene | researchgate.net |

| 2,4,6-tri-tert-butylnitrosobenzene | Triethylphosphite | 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole, this compound, 2-(2-methyl-3-propenyl)-4,6-di-tert-butylaniline | cdnsciencepub.com |

Participation in Multicomponent Reactions (e.g., A3-coupling)

Despite its significant steric hindrance, this compound has been successfully employed in multicomponent reactions, such as the A3-coupling reaction. The A3-coupling is a powerful one-pot reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.

In a study utilizing a rhodium catalyst, this compound was shown to participate effectively in the A3-coupling with various aldehydes and triisopropylsilylacetylene. csic.es Remarkably, the extreme steric bulk of the aniline did not inhibit the reaction; in fact, it provided the corresponding propargylamines in high yields, up to 97%. csic.es This suggests that the catalytic cycle can accommodate highly congested substrates.

The success of this reaction highlights the robustness of the catalytic system and the ability of the reaction to proceed even with sterically demanding components. The use of this compound in such reactions is particularly interesting for the synthesis of novel, sterically encumbered propargylamines which could have unique properties and applications.

The table below details the participation of this compound in a rhodium-catalyzed A3-coupling reaction.

| Aldehyde | Aniline | Alkyne | Catalyst | Solvent | Temperature | Yield | Reference |

| Various Aldehydes | This compound | Triisopropylsilylacetylene | Rhodium complex | C6D6 | 80°C | Up to 97% | csic.es |

Applications in Coordination Chemistry and Catalysis

2,4,6-Tri-tert-butylaniline as a Bulky Ligand Precursor

This compound serves as a crucial starting material for the synthesis of a wide array of bulky ligands. lookchem.comfishersci.atthermofisher.com The steric hindrance provided by the tri-tert-butylphenyl group (often abbreviated as Mes*) is instrumental in creating ligands that can enforce specific geometries and coordination numbers on metal centers. nih.govmdpi.com This steric bulk helps to kinetically stabilize reactive species and can prevent unwanted side reactions, such as dimerization or polymerization. nih.govmdpi.com

The synthesis of these ligands often involves the reaction of the aniline's amino group. For instance, it is a precursor for creating monomeric iminophosphoranes. lookchem.comfishersci.atthermofisher.com It has also been utilized in attempts to synthesize novel phosphorus-based anionic ligands. researchgate.net The compound's utility extends to the formation of Schiff base ligands through condensation reactions with aldehydes, leading to new sterically hindered salicylaldimine ligands. dergipark.org.tr These ligands, in turn, can be used to form various metal complexes. dergipark.org.tr

The following table summarizes some examples of ligands and complexes synthesized using this compound as a precursor.

| Precursor | Reactant(s) | Product Type | Reference |

| This compound | Perbenzoic acid | Stable nitrosobenzene | nih.govmdpi.com |

| This compound | PI5 | Attempted phosphorus-based anionic ligand | researchgate.net |

| This compound | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | Sterically hindered salicylaldimine ligand | dergipark.org.tr |

| This compound | Ho[M(CH3)4]3 (M = Al, Ga) | Holmium(III) supermesityl-imide complexes | mdpi.com |

Stabilization of Low-Coordinate Metal Centers and Unusual Oxidation States

The immense steric bulk of ligands derived from this compound is highly effective at stabilizing metal centers with low coordination numbers and in unusual oxidation states. rsc.org This steric protection prevents the metal center from being accessed by other molecules, which would typically lead to decomposition or further reaction. rsc.org

For example, the use of the 2,4,6-tri-tert-butylphenylamido ligand has been shown to stabilize complexes of metals in rare oxidation states, such as Sn(II). rsc.org The bulky nature of the ligand hinders intermolecular amine elimination, a common decomposition pathway for secondary amidometal complexes. rsc.org This stabilizing effect has also been explored in the context of early transition metals like titanium, with the goal of preparing reactive Ti(III) and Ti(II) complexes. mit.edu The introduction of a bidentate ligand derived from this compound, featuring a dimethylamino substituent, was investigated to stabilize low-valent titanium complexes through both steric and electronic effects. mit.edu

Research has demonstrated that the steric demand of ligands can have a profound impact on the chemistry of various compound classes, including those with low oxidation state magnesium. mdpi.com

Influence on Ligand Exchange Rates in Coordination Complexes

The steric hindrance imparted by this compound-based ligands significantly influences the kinetics of ligand exchange reactions in coordination complexes. The bulky tert-butyl groups can sterically encumber the metal center, slowing down the rate at which other ligands can associate or dissociate.

For instance, in a study involving tin porphyrin complexes, it was observed that there was no reaction between (TTP)Sn(NHPh)2 and the very bulky this compound, even at elevated temperatures. iastate.edu This lack of reactivity was attributed to the steric hindrance of the incoming aniline (B41778). In contrast, less bulky anilines could undergo ligand exchange with the tin complex. iastate.edu Similarly, studies on holmium(III) supermesityl-imide complexes have explored their potential to engage in ligand exchange reactions. semanticscholar.org The steric properties of the ligands play a crucial role in determining the feasibility and rate of these exchange processes. nih.gov

The following table illustrates the effect of aniline steric bulk on ligand exchange with (TTP)Sn(NHPh)2.

| Amine | Reaction with (TTP)Sn(NHPh)2 | Reference |

| p-toluidine | Incomplete conversion even at 80 °C | iastate.edu |

| 2,3,5,6-tetrafluoroaniline | Complete conversion at ambient temperature | iastate.edu |

| 2,4,6-trimethylaniline | No reaction | iastate.edu |

| This compound | No reaction, even at high temperature | iastate.edu |

Formation of Organometallic Frameworks

While direct evidence for the use of this compound in the formation of traditional metal-organic frameworks (MOFs) is not prevalent in the provided search results, its derivatives are used to construct discrete organometallic assemblies. The bulky nature of the ligands derived from this aniline can direct the self-assembly of metal ions into specific multinuclear structures. For example, the reaction of its lithium amide derivative with other metal halides can lead to the formation of well-defined dimeric or polymeric structures in the solid state. The lithium amide of this compound, for instance, forms a dimeric structure with a planar LiNLiN ring. rsc.org

Development of Bio-mimetic Systems

The catalytic oxidation of this compound has been investigated using biomimetic metal complexes, particularly those of manganese, iron, and cobalt, as catalysts. researchgate.net These studies aim to mimic the function of metalloenzymes that carry out oxidation reactions in biological systems. The product distribution and catalytic activity of these synthetic complexes are often compared to well-known systems like Co(salen). researchgate.net

In one study, the oxidation of this compound was carried out using a copper(II) complex of an N-octylated bis-benzimidazolyl ligand and tert-butylhydroperoxide (TBHP) as an oxidant. researchgate.net The major products were identified as 3,5-di-tert-butyl-6-iminocyclohexa-2,4-dienone and 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione, with the reaction proceeding through a proposed copper(II)/copper(III) cycle. researchgate.net Such research provides insights into the mechanisms of biological oxidation and can lead to the development of new, efficient oxidation catalysts.

Role in CO2 Capture Systems

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have shown significant promise for the capture and activation of small molecules like carbon dioxide (CO2). While this compound itself is a Lewis base, its derivatives can be incorporated into FLP systems. The steric bulk of the tri-tert-butylphenyl group is crucial for creating the "frustration" in the FLP.

Theoretical studies have explored the use of FLPs based on N-heterocycles with silane (B1218182) or germane (B1219785) groups for CO2 sequestration. nih.gov The reaction profile involves the formation of a pre-reactive complex followed by the formation of a stable adduct. nih.gov Experimental work has also demonstrated the capture of CO2 by various FLP systems. researchgate.netscribd.com For instance, the FLP consisting of tBu3P and B(C6F5)3 is known to capture CO2. researchgate.net The development of new FLPs, potentially incorporating bulky aniline derivatives, is an active area of research for CO2 capture and utilization. researchgate.net

Catalytic Applications

Complexes derived from this compound have found applications in various catalytic reactions, including olefin hydroamination and CO2 reduction.

Olefin Hydroamination: The steric and electronic properties of ligands derived from this bulky aniline can influence the efficiency and selectivity of catalytic hydroamination reactions. While specific examples focusing solely on this compound in olefin hydroamination were not detailed in the provided results, the general importance of bulky ligands in this area is well-established.

CO2 Reduction: Rhenium complexes featuring ligands derived from 2,4,6-tri-tert-butylphenylazide have been synthesized and investigated as catalysts for the electrochemical reduction of CO2. acs.org The bulky tri-tert-butylphenyl group in these ligands can influence the catalytic properties of the rhenium center.

Other Catalytic Reactions: The compound has been used in rhodium-catalyzed multicomponent reactions for the synthesis of propargylamines, where its high steric hindrance did not negatively affect the reaction outcome. csic.es Additionally, low-coordinate organophosphorus compounds stabilized by the 2,4,6-tri-tert-butylphenyl group have shown promise in various catalytic organic reactions. nih.govmdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques for 2,4,6 Tri Tert Butylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹¹B, ²⁷Al)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,4,6-tri-tert-butylaniline and its derivatives.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a singlet at approximately 7.28 ppm. The two ortho tert-butyl groups give rise to a singlet at around 1.51 ppm, integrating to 18 protons, while the para tert-butyl group appears as a singlet at approximately 1.33 ppm, corresponding to 9 protons. The amine (N-H) protons are observed as a broad singlet around 4.07 ppm. rsc.org

¹³C NMR spectroscopy provides further detail on the carbon framework. The spectrum of this compound in CDCl₃ shows characteristic peaks for the aromatic carbons and the tert-butyl groups. Signals are typically observed around δ 141.0, 139.0, 133.4, and 121.9 ppm for the aromatic carbons. The carbons of the tert-butyl groups and their methyl carbons resonate at approximately δ 34.8, 34.4, 31.7, and 30.3 ppm. rsc.org

For derivatives, such as N,N-dimethyl-2,4,6-tri-tert-butylaniline, the ¹H NMR spectrum shows low-field chemical shifts for the methyl and tert-butyl protons, which has been attributed to the significant steric hindrance imposed by the tert-butyl groups. researchgate.net In the case of (E,E)-N¹,N²-bis(2,4,6-tri-tert-butylphenyl)ethane-1,2-diimine, a derivative of this compound, the ¹H NMR spectrum in CDCl₃ displays a singlet for the imine protons (H-C=N) at 8.16 ppm and a singlet for the aromatic protons at 7.38 ppm. The ortho and para tert-butyl protons are observed at 1.36 and 1.35 ppm, respectively. rsc.org Its ¹³C NMR spectrum shows signals at 163.4 (C=N), 149.3, 145.0, 137.4, 121.9 (aromatic carbons), and 36.0, 34.8, 31.5 (tert-butyl carbons). rsc.org

NMR studies have also been extended to organometallic derivatives. For instance, multinuclear NMR spectroscopy, including ¹¹B and ²⁷Al NMR, has been used to monitor the formation of borenium and boronium cations derived from diazabutadienes, which can be synthesized from this compound. rsc.org Similarly, ³¹P NMR is crucial for characterizing phosphorus-containing derivatives. scispace.com

Table 1: ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | CDCl₃ | 7.28 (s, 2H) | Ar-H | rsc.org |

| 4.07 (s, 2H) | N-H | rsc.org | |||

| 1.51 (s, 18H) | o-C(CH₃)₃ | rsc.org | |||

| 1.33 (s, 9H) | p-C(CH₃)₃ | rsc.org | |||

| ¹³C | CDCl₃ | 141.0, 139.0, 133.4, 121.9 | Ar-C | rsc.org | |

| 34.8, 34.4, 31.7, 30.3 | C(CH₃)₃ and C(CH₃)₃ | rsc.org | |||

| (E,E)-N¹,N²-bis(2,4,6-tri-tert-butylphenyl)ethane-1,2-diimine | ¹H | CDCl₃ | 8.16 (s, 2H) | H-C=N | rsc.org |

| 7.38 (s, 4H) | Ar-H | rsc.org | |||

| 1.36 (s, 36H) | o-tBu | rsc.org | |||

| 1.35 (s, 18H) | p-tBu | rsc.org | |||

| ¹³C | CDCl₃ | 163.4 | C=N | rsc.org | |

| 149.3, 145.0, 137.4, 121.9 | Ar-C | rsc.org | |||

| 36.0, 34.8, 31.5 | tBu carbons | rsc.org |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy is a powerful tool for studying radical species derived from this compound. The dediazoniation of this compound with butyl nitrite (B80452) has been shown to generate the 2,4,6-tri-tert-butylphenyl radical. cdnsciencepub.comresearchgate.net This highly reactive aryl radical can be spin-trapped by butyl nitrite, leading to the formation of the n-butoxy-2,4,6-tri-tert-butylphenylnitroxide radical. cdnsciencepub.com This nitroxide radical exhibits a characteristic ESR spectrum with a nitrogen splitting constant (aN) of 23.86 G and proton splitting constants of aH(meta) = 2.80 G and aH(butoxy) = 0.75 G, with a g-value of 2.00521. cdnsciencepub.com

In these reactions, the persistent 2,4,6-tri-tert-butylphenoxy radical is also frequently observed. cdnsciencepub.comresearchgate.net This phenoxy radical is readily identified by its characteristic 1:2:1 triplet of multiplets in the ESR spectrum. cdnsciencepub.com The formation of this radical is proposed to occur through spin trapping of the initial aryl radical at the oxygen atom of butyl nitrite. cdnsciencepub.com

Furthermore, ESR studies have been employed to investigate the decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide, providing evidence for radical intermediates formed through rearrangement of the 2,4,6-tri-tert-butylphenyl radical, which are subsequently spin-trapped by the nitroso group of the starting material. cdnsciencepub.com ESR has also been instrumental in studying N-(2,4,6-tri-tert-butylphenyl)-N-(arylthio)aminyls, a family of persistent nitrogen-centered free radicals. oup.com

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic transitions in this compound and its derivatives.

IR spectroscopy of this compound shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3400-3500 cm⁻¹. cdnsciencepub.com Aromatic C=C stretching vibrations are observed around 1600 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov

UV-Visible spectroscopy reveals the electronic transitions within the molecule. The UV-visible spectrum of 2,4,6-tri-tert-butylnitrosobenzene (B1359800), a derivative, shows a broad band in the 320-350 nm region, which is attributed to the n → π* transition of the nitroso group. cdnsciencepub.com The steric hindrance from the tert-butyl groups can cause shifts in the absorption maxima compared to less hindered analogues. cdnsciencepub.com For N,N-dimethyl-2,4,6-tri-tert-butylaniline, the UV-visible spectrum has been reported and analyzed. researchgate.net In the case of Schiff base copper(II) complexes derived from this compound, intense absorption bands in the range of 412-425 nm are assigned to phenolate-to-Cu(II) ligand-to-metal charge transfer transitions. researchgate.net

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. For instance, in the synthesis of a diazabutadiene derived from this compound, HRMS (electrospray ionization, ES+) was used to confirm the formation of the product. rsc.org Similarly, HRMS has been used to identify and characterize complex products from reactions involving derivatives of this compound, such as in the study of phosphorus triamide adducts. scispace.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique has been used to determine the molecular structure of derivatives of this compound, confirming the significant steric crowding around the functional groups. For example, the crystal structure of a σ⁵,λ⁵-phosphole formed from the reaction of a phosphorus triamide with 2,4,6-tri-tert-butylnitrosobenzene confirmed the loss of aromaticity in the aryl ring. scispace.com

In another study, the crystal structure of a diazaphospholephosphine imine derivative, synthesized using this compound, was determined. The analysis revealed a relatively open P=N-tfbn angle of 141.2(2)° and a short P=N bond length of 1.514(2) Å, providing insight into the bonding and steric environment. X-ray diffraction was also used to analyze the crystal structure of protonated this compound (TBAH⁺SbF₆⁻), which was found to have the same crystal characteristics as a previously reported species thought to be the cation radical. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is routinely performed to confirm the purity and empirical formula of newly synthesized compounds. For example, in the synthesis of 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole, a product derived from a reaction involving a this compound precursor, elemental analysis was used to confirm its composition. The calculated percentages for C, H, and N were found to be in close agreement with the experimentally determined values. cdnsciencepub.com Similarly, elemental analysis was reported for (E,E)-N¹,N²-bis(4-bromo-2,6-diethylphenyl)ethane-1,2-diimine, a related diazabutadiene, to verify its elemental composition. rsc.org

Advanced Materials Science and Polymer Chemistry Applications

Role as a Stabilizer for Polymers and Monomers

2,4,6-Tri-tert-butylaniline serves as an effective stabilizer in the production of polymers. chemimpex.com Its primary function is to enhance the durability and longevity of materials by protecting them from degradation. chemimpex.com The compound's structure allows it to act as a potent antioxidant, which is crucial for maintaining product integrity over time. chemimpex.com By neutralizing free radicals and inhibiting oxidative processes, it helps to prevent the deterioration of the polymer matrix, thereby extending the service life of the final product. chemimpex.com This stabilizing capability makes it a valuable additive in various industrial formulations aimed at creating robust and long-lasting materials. chemimpex.com

Design of High-Performance Polymers

The distinct steric profile of this compound is strategically utilized in the design of high-performance polymers with tailored properties. A notable application is its use as an end-capping agent for polymers like polyetherimide (PEI), a material known for its thermal stability and utility in high-temperature applications. stanford.edu

In a study modifying PEI, this compound was one of several aromatic and aliphatic amines used to systematically alter the volume of the polymer chain's end-groups. stanford.edu End-capping is a method employed to control key polymer characteristics such as molecular weight, as well as mechanical, electrical, and optical properties. stanford.edu

Key Research Findings:

Volumetric Impact: Among the molecules tested, which included p-toluidine, 4-tert-butylaniline, and 1-adamantylamine, the this compound group was the largest. stanford.edu

Restricted Rotation: The significant size and the presence of two additional t-butyl groups compared to its counterparts lead to the greatest degree of rotational restriction at the polymer chain end. stanford.edu

Property Modulation: This restricted rotation directly influences the polymer's microscopic structure, specifically the free volume element (FVE) sizes and their distribution. stanford.edu Altering the FVE distribution is a viable strategy for enhancing a polymer's dielectric breakdown field, a critical parameter for materials used in high-field electrical applications. stanford.edu

The research demonstrates that incorporating a sterically demanding end-cap like this compound provides a precise tool for tuning the microstructure and, consequently, the macroscopic performance of advanced polymers. stanford.edu

| End-Cap Molecule | Relative Size | Key Structural Feature | Impact on Polymer Structure |

| p-Toluidine | Smaller | Less volume-filling | Baseline for comparison |

| 4-tert-Butylaniline | Larger than p-toluidine | Similar rotational barrier to p-toluidine | Increased volume |

| 1-Adamantylamine | Large | Rigid, cage-like structure | Occupies large volume with minimal displacement on rotation |

| This compound | Largest | Three bulky tert-butyl groups | Highest degree of rotational restriction, affects FVE distribution |

Data sourced from a study on synthetically tunable polymers. stanford.edu

Use in Functional Multimetallic Assemblies

The sterically encumbering nature of the 2,4,6-tri-tert-butylphenyl group, derived from its parent aniline (B41778), is instrumental in the synthesis of novel organometallic complexes, particularly those involving f-block elements like thorium and lanthanides. acs.orgacs.orgresearchgate.net The bulky ligand framework stabilizes highly reactive metal centers, enabling the isolation and characterization of unique molecular structures with potential applications in catalysis and materials science. acs.orgacs.org

Researchers have successfully synthesized terminal thorium imido metallocenes by reacting thorium-based precursors with this compound. acs.orgacs.org The resulting imido complexes, such as (η5-C5Me5)2U(N-2,4,6-t-Bu3C6H2), are stabilized by the bulky substituent, which prevents unwanted intermolecular reactions. acs.orgacs.org These complexes exhibit diverse reactivity towards various small molecules, a property influenced by the steric and electronic characteristics of the coordinated ligands. acs.org

Similarly, the amide form of this compound, (2,4,6-tri-tert-butylphenyl)amide, has been used to create half-sandwich hydrocarbyl complexes with lanthanide metals like Yttrium (Y) and Lanthanum (La). researchgate.net The reaction of CpLn(AlMe4)2 with the potassium salt of the aniline yields complexes such as {CpLn(AlMe4)[NH(C6H2tBu3-2,4,6)]}x. researchgate.net The large steric footprint of the ligand plays a crucial role in directing the coordination environment around the metal center. researchgate.net

| Metal Center | Complex Type | Precursors | Key Finding |

| Thorium (Th) | Terminal Imido Metallocene | Thorium dimethyl metallocene, this compound | The bulky ligand stabilizes the Th=N imido bond, enabling diverse reactivity. acs.orgacs.org |

| Yttrium (Y), Lanthanum (La) | Half-Sandwich Hydrocarbyl Complex | Cp*Ln(AlMe4)2, Potassium (2,4,6-tri-tert-butylphenyl)amide | The sterically demanding amide ligand facilitates the formation of unique half-sandwich structures. researchgate.net |

Steric Effects in Supramolecular Chemistry

The defining characteristic of this compound in molecular assembly is the profound steric effect exerted by its three tert-butyl groups. This steric hindrance governs reaction pathways and dictates the final architecture of supramolecular structures. researchgate.netmdpi.com

A clear example is seen in the chemistry of its corresponding anilide anion. The reaction of this anion with alkylating agents shows a remarkable selectivity based on the steric bulk of the electrophile. researchgate.net While reaction with a small electrophile like methyl iodide results in N-alkylation, a bulkier agent like benzyl (B1604629) bromide leads almost exclusively to O-alkylation, forming an O-benzyl imidate. researchgate.net This selectivity is a direct consequence of the hindered environment around the nitrogen atom.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatives and Analogues

The bulky nature of 2,4,6-tri-tert-butylaniline provides a unique platform for the synthesis of novel derivatives with tailored properties. Researchers are actively exploring reactions that modify the aniline (B41778) functional group and the aromatic ring to create a diverse library of new compounds.

Key areas of exploration include:

N-Alkylation and Arylation: The synthesis of N-alkylated and N-arylated derivatives of this compound is a significant area of interest. For instance, N-methylation has been achieved to produce N-methyl-2,4,6-tri-tert-butylaniline. researchgate.net The reaction of 2,4,6-tri-tert-butylanilide anions with alkylating agents like methyl iodide leads to N-alkylation, while reaction with benzyl (B1604629) bromide can result in O-alkylation to form O-benzyl imidates. researchgate.net These O-benzyl imidates can be further treated with alcohols and carboxylic acids to yield benzyl ethers and esters, respectively. researchgate.net

Imines and Diazabutadienes: The condensation reaction with aldehydes and other carbonyl compounds is being utilized to synthesize novel imines. For example, the reaction with glyoxal (B1671930) produces (E,E)-N1,N2-bis(2,4,6-tri-tert-butylphenyl)ethane-1,2-diimine. rsc.org These diimine ligands are valuable in coordination chemistry.

Selenoureas and Related Heterocycles: The reaction of this compound with isothiocyanates and related reagents is a pathway to new heterocyclic systems. For example, its reaction with 4-nitrobenzoyl chloride and potassium selenocyanate (B1200272) yields a selenourea (B1239437) derivative. mdpi.com The steric bulk of the this compound substituent has been shown to be crucial in directing the reaction towards the formation of non-cyclic carbamimidoselenoates instead of 1,3-selenazole (B15495438) rings. mdpi.com

Organometallic Derivatives: The compound serves as a precursor for the synthesis of organometallic complexes. For instance, it has been used to prepare aluminum compounds and terminal uranium imido metallocenes. capes.gov.bracs.orgacs.org

The exploration of these derivatives is driven by the potential for new electronic, steric, and reactive properties that are not accessible with less hindered anilines.

Advanced Computational Design of New Materials

Computational chemistry is playing an increasingly vital role in predicting the properties and guiding the synthesis of new materials based on this compound. Density Functional Theory (DFT) and other computational methods are being employed to understand the structure-property relationships of this compound and its derivatives.

Researchers are using computational tools to:

Predict Molecular Geometries and Electronic Structures: Computational studies, such as those using the B3LYP functional, are used to optimize the geometry of molecules containing the this compound fragment and to analyze their electronic properties, including partial charges determined by Natural Bond Orbital (NBO) analysis. rsc.org

Design Materials with Specific Optoelectronic Properties: The unique steric and electronic properties of this compound make it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other organic electronic materials. nih.gov Computational modeling helps in designing molecules with desired energy levels and charge transport characteristics.

Understand Reaction Mechanisms: Computational studies are used to elucidate the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and design more efficient synthetic routes.

The synergy between computational design and experimental synthesis is expected to accelerate the discovery of new materials with tailored functionalities for a wide range of applications.

Integration into Advanced Catalytic Cycles